Gram-Negative Antibacterial Spectrum Expansion: Debio-1452-NH3 Gains Activity Against Four ESKAPE Pathogens Where the Parent Compound Is Completely Inactive
In a direct head-to-head comparison using standardized broth microdilution MIC assays, Debio-1452-NH3 demonstrates antibacterial activity against wild-type Gram-negative pathogens with intact outer membranes, whereas the parent compound Debio-1452 shows no activity (MIC > 32 μg/mL) against the same strains. Against E. coli MG1655, Debio-1452-NH3 exhibits an MIC of 4 μg/mL compared to >32 μg/mL for Debio-1452—an at least 8-fold improvement that crosses the threshold from inactive to active. Against K. pneumoniae BAA-1705 and A. baumannii W41979, Debio-1452-NH3 achieves MIC values of 8 μg/mL and 4 μg/mL, respectively, while Debio-1452 remains inactive (MIC > 32 μg/mL) [1]. Both compounds retain potent activity against S. aureus ATCC 29213 (Debio-1452-NH3 MIC = 0.03 μg/mL; Debio-1452 MIC = 0.008 μg/mL), confirming that Gram-negative spectrum expansion is achieved without sacrificing the core anti-staphylococcal potency [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against wild-type Gram-negative and Gram-positive reference strains |
|---|---|
| Target Compound Data | E. coli MG1655: MIC = 4 μg/mL; K. pneumoniae BAA-1705: MIC = 8 μg/mL; A. baumannii W41979: MIC = 4 μg/mL; E. cloacae ATCC 29893: MIC = 8 μg/mL; S. aureus ATCC 29213: MIC = 0.03 μg/mL |
| Comparator Or Baseline | Debio-1452 (parent): E. coli MG1655 MIC > 32 μg/mL; K. pneumoniae BAA-1705 MIC > 32 μg/mL; A. baumannii W41979 MIC > 32 μg/mL; E. cloacae ATCC 29893 MIC > 32 μg/mL; S. aureus ATCC 29213 MIC = 0.008 μg/mL |
| Quantified Difference | ≥8-fold improvement in MIC against E. coli MG1655; >4–8-fold improvement against K. pneumoniae, A. baumannii, and E. cloacae (crossing from inactive to active); 3.75-fold reduction in anti-staphylococcal potency (remains in low ng/mL range) |
| Conditions | Broth microdilution MIC assay per CLSI guidelines; biological triplicate; strains include ATCC reference strains and clinical isolates with defined resistance profiles (Table 1, Parker et al. 2020) |
Why This Matters
This is the single most important procurement-relevant differentiation: Debio-1452-NH3 is the only compound in the Debio-1452 chemical series that enables FabI target engagement studies across both Gram-positive and Gram-negative ESKAPE pathogens in a single chemical scaffold, eliminating the need to source separate Gram-positive and Gram-negative tool compounds.
- [1] Parker EN, Drown BS, Geddes EJ, Lee HY, Ismail N, Lau GW, Hergenrother PJ. Implementation of permeation rules leads to a FabI inhibitor with activity against Gram-negative pathogens. Nature Microbiology. 2020;5(1):67-75. Table 1 and Fig. 2a. doi:10.1038/s41564-019-0604-5 View Source
